N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide
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Overview
Description
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpropylamine with butanoyl chloride to form an intermediate, which is then reacted with another molecule of 1-methylpropylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated monitoring and control systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions of this compound typically require reagents such as acids, bases, and solvents like dichloromethane or ethanol. The conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide exerts its effects involves interactions with molecular targets such as proteins, enzymes, or nucleic acids. These interactions can lead to changes in cellular processes, signaling pathways, or metabolic activities. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diisopropyl-4-((1-oxobutyl)amino)butanamide
- N,N-Bis(1-methylpropyl)-4-((1-oxopropyl)amino)butanamide
- N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)pentanamide
Uniqueness
N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
82023-78-7 |
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Molecular Formula |
C16H32N2O2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
4-(butanoylamino)-N,N-di(butan-2-yl)butanamide |
InChI |
InChI=1S/C16H32N2O2/c1-6-10-15(19)17-12-9-11-16(20)18(13(4)7-2)14(5)8-3/h13-14H,6-12H2,1-5H3,(H,17,19) |
InChI Key |
JXYPYSQAEGBVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)N(C(C)CC)C(C)CC |
Origin of Product |
United States |
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